1H‑NMR Spectral Fingerprint as a C4‑Bromo Regioisomer Identifier
The 1H‑NMR spectrum (300 MHz, CDCl₃) of methyl 4‑bromo‑1‑methyl‑1H‑imidazole‑2‑carboxylate shows a characteristic singlet at δ 7.02 ppm for the H5 proton, accompanied by two distinct singlets at δ 4.00 ppm (N‑CH₃) and δ 3.93 ppm (O‑CH₃). This pattern unambiguously differentiates the 4‑bromo isomer from the 5‑bromo regioisomer and from the non‑brominated parent, which lack the downfield‑shifted H5 signal .
| Evidence Dimension | 1H‑NMR chemical shift of imidazole C5 proton |
|---|---|
| Target Compound Data | δ 7.02 ppm (singlet, 1H) |
| Comparator Or Baseline | Methyl 1-methyl‑1H‑imidazole‑2‑carboxylate (non‑brominated parent) |
| Quantified Difference | No signal corresponding to a C5 proton adjacent to a bromine substituent; the imidazole proton(s) appear at different chemical shifts. |
| Conditions | 300 MHz NMR, CDCl₃ solvent, ambient temperature |
Why This Matters
This spectral signature provides an immediate, non‑destructive identity verification that prevents procurement errors and confirms regiochemical integrity in high‑throughput synthesis workflows.
